![molecular formula C11H13NO4 B1460857 (4-Cyclopropylmethoxy-3-nitrophenyl)-methanol CAS No. 1039912-92-9](/img/structure/B1460857.png)
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol
Overview
Description
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol, also known as 4-CPMN, is an organic compound that has been used in various scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 4-CPMN is a versatile compound that has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology.
Scientific Research Applications
Methanol as an Alternative Fuel
Methanol's Role in Internal Combustion Engines
Methanol is recognized for its potential as an alternative fuel for spark ignition (SI) engines. Due to its properties, methanol requires fewer engine modifications compared to compression ignition (CI) engines when used as a fuel. It has been found that methanol engines operate cleaner and more efficiently, albeit with higher emissions of aldehydes. The review by Kowalewicz highlights the technical, economic, and ecological perspectives of methanol use in transportation, emphasizing the need for further research in optimizing methanol-fueled SI engines (Kowalewicz, 1993).
Hydrogen Production from Methanol
Hydrogen Production Technologies
García et al. provide a comprehensive review of hydrogen production from methanol, focusing on methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. The paper discusses catalyst development and reactor technology, highlighting the role of copper-based catalysts and innovative reactor designs like Swiss-roll reactors in enhancing hydrogen production efficiency (García et al., 2021).
Methanol in Environmental Monitoring
Methanol as a Chemical Marker
Jalbert et al. reviewed the use of methanol as a marker for assessing solid insulation condition in power transformers. This application leverages methanol's stability and its generation from oil-immersed insulating papers, demonstrating its utility in monitoring cellulosic insulation degradation (Jalbert et al., 2019).
Methanol Crossover in Fuel Cells
Direct Methanol Fuel Cells (DMFCs)
The challenge of methanol crossover in DMFCs, where methanol permeates from the anode to the cathode, limiting efficiency, is discussed by Heinzel and Barragán. The review underscores the importance of developing methanol-impermeable polymer electrolytes to overcome this barrier (Heinzel & Barragán, 1999).
properties
IUPAC Name |
[4-(cyclopropylmethoxy)-3-nitrophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-6-9-3-4-11(10(5-9)12(14)15)16-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPFYOMQBVHQIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylmethoxy-3-nitrophenyl)-methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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